N-Desethylsunitinib hydrochloride is a derivative of sunitinib, a small molecule that acts as a multi-targeted receptor tyrosine kinase inhibitor. This compound is primarily studied for its potential therapeutic applications in treating various cancers, particularly renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib itself is known for its role in inhibiting tumor growth and angiogenesis by targeting multiple pathways involved in cancer progression.
N-Desethylsunitinib hydrochloride is synthesized as a metabolite of sunitinib, which is marketed under the brand name Sutent. The compound has been identified in various pharmacokinetic studies and is often used as a reference standard in research involving sunitinib metabolism and efficacy.
N-Desethylsunitinib hydrochloride falls under the category of antineoplastic agents, specifically targeting receptor tyrosine kinases. It is classified as a hydrochloride salt, which enhances its solubility and bioavailability in pharmaceutical formulations.
The synthesis of N-Desethylsunitinib hydrochloride typically involves the demethylation of sunitinib, resulting in the formation of the desethyl derivative.
N-Desethylsunitinib hydrochloride has a complex molecular structure characterized by various functional groups that contribute to its pharmacological activity.
The structural data indicate the presence of multiple functional groups that facilitate interactions with target proteins involved in tumor growth and angiogenesis.
N-Desethylsunitinib hydrochloride participates in several chemical reactions relevant to its mechanism of action and therapeutic efficacy.
The kinetics of these reactions are studied using enzyme assays and cellular models to understand how N-Desethylsunitinib influences cancer cell proliferation and survival.
N-Desethylsunitinib hydrochloride exerts its effects primarily through inhibition of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.
Studies have shown that N-Desethylsunitinib can significantly decrease tumor size in preclinical models by disrupting these signaling pathways.
Understanding the physical and chemical properties of N-Desethylsunitinib hydrochloride is crucial for its application in pharmaceuticals.
N-Desethylsunitinib hydrochloride has significant applications in scientific research:
Cytochrome P450 3A4 is the primary enzyme responsible for the N-deethylation of sunitinib to form N-Desethylsunitinib. This biotransformation involves oxidative cleavage of the diethylaminoethyl side chain of sunitinib, yielding the pharmacologically active metabolite N-Desethylsunitinib (SU012662) [1] [6] [8]. In vitro studies using recombinant cytochrome P450 enzymes confirm that cytochrome P450 3A4 exhibits the highest catalytic efficiency for this reaction, with substantially lower contributions from cytochrome P450 1A2 and cytochrome P450 3A5 [1] [8]. Chemical inhibition experiments in human liver microsomes demonstrate that ketoconazole (a potent cytochrome P450 3A4 inhibitor) reduces N-Desethylsunitinib formation by 88%, underscoring cytochrome P450 3A4's dominance in this metabolic pathway [1].
The metabolic conversion occurs rapidly following sunitinib absorption, with N-Desethylsunitinib detectable in plasma within 1–2 hours post-dosing [7]. Genetic polymorphisms in CYP3A5 (e.g., CYP3A5 non-expressors) do not significantly alter N-Desethylsunitinib formation kinetics, reinforcing cytochrome P450 3A4 as the principal catalyst irrespective of cytochrome P450 3A5 expression status [8]. Enzyme induction mechanisms further modulate this pathway, as pretreatment with rifampicin (a cytochrome P450 3A4 inducer) increases N-Desethylsunitinib generation by 3.2-fold in sandwich-cultured human hepatocytes [8].
Table 1: Cytochrome P450 3A4 Kinetic Parameters for N-Desethylsunitinib Formation
Enzyme System | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (μL/min/pmol) |
---|---|---|---|
Recombinant CYP3A4 | 8.2 ± 1.5 | 12.7 ± 0.9 | 1.55 |
Human Liver Microsomes | 6.9 ± 2.1 | 4.3 ± 0.7 | 0.62 |
Source: Adapted from in vitro metabolism studies [1] [8]
N-Desethylsunitinib demonstrates pharmacokinetic properties distinct from its parent compound, significantly influencing therapeutic outcomes. Following oral administration of sunitinib, N-Desethylsunitinib achieves peak plasma concentrations (C~max~) at approximately 6–10 hours, mirroring sunitinib's T~max~ [7] [10]. However, N-Desethylsunitinib exhibits a substantially longer elimination half-life (80–110 hours) compared to sunitinib (40–60 hours), resulting in metabolite accumulation upon repeated dosing [7] [9]. At steady-state, N-Desethylsunitinib accounts for 20–25% of total circulating drug-related material, with a plasma exposure (AUC~0–24h~) approximately 40% of sunitinib [7] [10].
Pharmacodynamic studies reveal that N-Desethylsunitinib possesses equipotent tyrosine kinase inhibitory activity relative to sunitinib, particularly against vascular endothelial growth factor receptor and platelet-derived growth factor receptor targets [6] [9]. Consequently, the combined concentrations of sunitinib and N-Desethylsunitinib ("total active drug") determine pharmacological efficacy. Clinical pharmacokinetic analyses demonstrate that trough concentrations (C~0~) of N-Desethylsunitinib >15 ng/mL correlate significantly with improved progression-free survival (61 weeks vs. 12 weeks; p=0.004) and overall survival (36 months vs. 8 months; p=0.040) in metastatic renal cell carcinoma patients [2] [3].
Table 2: Mean Pharmacokinetic Parameters of Sunitinib and N-Desethylsunitinib
Parameter | Sunitinib | N-Desethylsunitinib | Ratio (Metabolite/Parent) |
---|---|---|---|
C~max~ (ng/mL) | 76.7 ± 39.8 | 16.8 ± 9.5 | 0.22 |
AUC~0–24h~ (ng·h/mL) | 2125.7 ± 1056.6 | 463.3 ± 291.7 | 0.22 |
T~½~ (hours) | 40–60 | 80–110 | 1.8–2.3 |
Protein Binding (%) | 95 | 90 | - |
Source: Clinical pharmacokinetic studies in metastatic renal cell carcinoma patients [2] [7] [10]
Hepatic function directly influences N-Desethylsunitinib formation and elimination through its effects on cytochrome P450 3A4 activity and biliary excretion mechanisms. In sandwich-cultured human hepatocytes, induction of cytochrome P450 1A2 by omeprazole increases the formation of oxidative defluorination metabolites (M3) by 4.7-fold, while cytochrome P450 3A4 induction by rifampicin elevates N-Desethylsunitinib generation by 3.2-fold [8]. This suggests that hepatic conditions affecting cytochrome P450 expression (e.g., inflammation, cirrhosis, or enzyme induction) may substantially alter N-Desethylsunitinib exposure. Patients with moderate hepatic impairment (Child-Pugh B) exhibit a 1.8-fold increase in total sunitinib exposure, with disproportionate increases in N-Desethylsunitinib concentrations due to reduced cytochrome P450 3A4-mediated metabolism [9].
Renal excretion plays a minor role in N-Desethylsunitinib elimination, with <16% of administered sunitinib-related radioactivity recovered in human urine [10]. However, renal impairment indirectly affects metabolite disposition through altered protein binding and accumulation of uremic toxins that inhibit cytochrome P450 enzymes. In a renal transplant patient receiving sunitinib, tacrolimus, and everolimus, N-Desethylsunitinib concentrations were 2.1-fold higher than those observed in patients with normal renal function, likely due to competitive inhibition of cytochrome P450 3A4 by co-administered immunosuppressants [9]. Hepatic clearance remains the dominant elimination pathway, as evidenced by fecal recovery of >77% of administered radioactivity in radiolabeled excretion studies [10].
Table 3: Impact of Organ Impairment on N-Desethylsunitinib Pharmacokinetics
Condition | Change in N-Desethylsunitinib AUC | Mechanism | Clinical Evidence |
---|---|---|---|
Moderate Hepatic Impairment (Child-Pugh B) | ↑ 1.8–2.2-fold | Reduced CYP3A4 activity | Population pharmacokinetic modeling [9] |
Renal Transplant with Immunosuppressants | ↑ 2.1-fold | CYP3A4 inhibition by tacrolimus/everolimus | Therapeutic drug monitoring data [9] |
Hemodialysis | ↔ No significant change | Non-renal clearance predominance | Single-case pharmacokinetic study [7] |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1